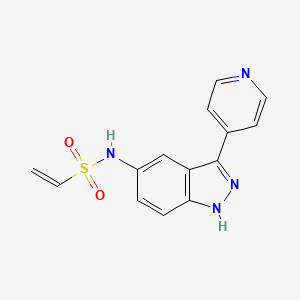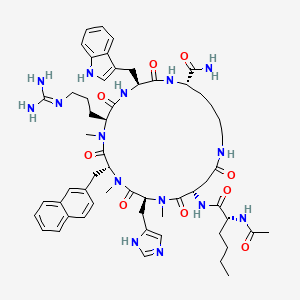![molecular formula C25H24N4O6 B10779909 2-{4-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B10779909.png)
2-{4-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-benzoylamino}-pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEMBL25889 is a bioactive molecule cataloged in the ChEMBL database, which is a comprehensive resource for drug discovery . This compound has been studied for its potential therapeutic applications and its interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHEMBL25889 typically involves multi-step organic reactions. The exact synthetic route can vary, but it often includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Reaction conditions may involve the use of specific solvents, catalysts, and temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of CHEMBL25889 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
Types of Reactions
CHEMBL25889 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in CHEMBL25889 and the reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
CHEMBL25889 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in various chemical assays and studies.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CHEMBL25889 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
CHEMBL12345: Another bioactive molecule with similar therapeutic potential.
CHEMBL67890: Known for its interactions with similar biological targets.
CHEMBL11223: Shares structural similarities and is used in related research applications.
Uniqueness
CHEMBL25889 is unique due to its specific chemical structure, which confers distinct biological activities and interactions. Its unique properties make it a valuable compound for targeted research and potential therapeutic development.
If you have any more specific questions or need further details, feel free to ask!
Properties
Molecular Formula |
C25H24N4O6 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H24N4O6/c1-3-12-29(14-16-4-9-20-19(13-16)24(33)27-15(2)26-20)18-7-5-17(6-8-18)23(32)28-21(25(34)35)10-11-22(30)31/h1,4-9,13,21H,10-12,14H2,2H3,(H,28,32)(H,30,31)(H,34,35)(H,26,27,33) |
InChI Key |
PMTUUSDTAKQWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B10779835.png)
![(1S,2S,14R,22R)-23-propyl-15-oxa-12,23-diazaheptacyclo[14.9.1.01,14.02,22.04,13.06,11.020,26]hexacosa-4,6,8,10,12,16,18,20(26)-octaene-2,17-diol;hydrochloride](/img/structure/B10779842.png)
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-5-(5-Methylpyridin-3-Yl)-1h-Quinolin-2-One](/img/structure/B10779853.png)
![[(2R,3S,4R,5R)-5-[4-[(3-bromophenyl)methoxyamino]-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B10779855.png)
![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B10779859.png)
![sodium;2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid;hydride](/img/structure/B10779883.png)
![[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3-[(3,4-dimethoxybenzoyl)amino]-4-fluorobenzoate](/img/structure/B10779888.png)
![(1R,2S,3R,5R)-3-[[2-[(2,6-dimethylpyridin-4-yl)amino]-5-quinolin-2-ylpyrimidin-4-yl]amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B10779895.png)
![N'-[1-[2-(diethylamino)ethyl]-2-[(4-ethoxyphenyl)methyl]benzimidazol-5-yl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B10779898.png)

![cyclo[2Nal-Pro-D-Tyr-Arg-Arg]](/img/structure/B10779917.png)
![10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid](/img/structure/B10779924.png)
